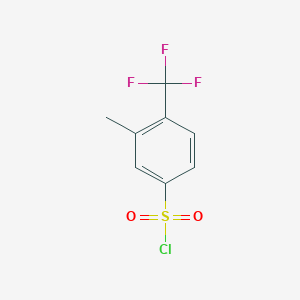

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-methyl-4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2S/c1-5-4-6(15(9,13)14)2-3-7(5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUAGOQMBBWRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Nitration-Reduction-Diazotization-Sulfonation Route

A patented method for the preparation of 4-chloro-3-(trifluoromethyl)benzene sulfonyl chloride involves the following key steps, which can be analogously applied to the methyl-substituted derivative:

- Nitration: The starting chlorobenzotrifluoride is nitrated at low temperatures (0–40 °C, preferably 30–40 °C) using a nitric acid/sulfuric acid mixture to obtain a nitro-substituted trifluoromethylbenzene intermediate.

- Reduction: The nitro group is reduced to an amine using iron powder in a polar protic solvent mixture (ethanol/water) with ammonium chloride as a catalyst, typically at 60–70 °C.

- Diazotization: The aniline intermediate is diazotized at low temperatures (-5 to 10 °C) in the presence of sodium nitrite and hydrochloric acid in a protonic solvent such as water or acetic acid.

- Sulfonation: The diazonium salt intermediate reacts with sulfur dioxide gas and cuprous chloride to form the sulfonyl chloride functionality.

- Purification: The crude sulfonyl chloride is purified by distillation and crystallization to yield the pure product.

This method improves yield and reduces environmental pollution compared to traditional direct chlorosulfonation methods, which often require large excesses of chlorosulfonic acid and produce significant waste.

Direct Chlorosulfonation of Trifluoromethyl-Substituted Aromatics

Another classical method involves the direct reaction of the trifluoromethyl-substituted aromatic compound with chlorosulfonic acid. However, this method often suffers from:

- Low reaction yield.

- Requirement of large excess of chlorosulfonic acid.

- Difficulties in controlling regioselectivity.

- Environmental and safety concerns due to corrosive reagents.

Thus, while possible, this method is less favored for high-purity or large-scale synthesis.

Experimental Data and Reaction Conditions

The following table summarizes key reaction parameters and yields from the nitration-reduction-diazotization-sulfonation method adapted from the patent literature for related trifluoromethylbenzene sulfonyl chlorides:

| Step | Reagents & Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | Nitric acid/sulfuric acid mixture | 0–40 (prefer 30–40) | Not specified | Low temperature to control regioselectivity |

| Reduction | Fe powder, NH4Cl catalyst, ethanol/water solvent | 60–70 | ~54–55 | Catalytic reduction of nitro to amine |

| Diazotization | NaNO2, HCl, water/acetic acid solvent | -5 to 10 | Quantitative | Formation of diazonium salt |

| Sulfonation | SO2 gas, CuCl catalyst | Ambient | Not specified | Conversion to sulfonyl chloride |

| Purification | Distillation, crystallization | Ambient | Not specified | To obtain pure sulfonyl chloride |

Note: The yields reported (~54–55%) correspond to the reduction step for the amine intermediate and are indicative of the overall efficiency of the process.

Comparative Analysis of Preparation Routes

| Preparation Route | Advantages | Disadvantages | Typical Yield Range | Environmental Impact |

|---|---|---|---|---|

| Multi-step nitration-reduction-diazotization-sulfonation | Improved yield; better regioselectivity; reduced waste | Multi-step, more complex; requires careful temperature control | Moderate to good (50–70%) | Lower due to less excess reagents and controlled steps |

| Direct chlorosulfonation with chlorosulfonic acid | Simple, direct reaction | Low yield; excess reagent needed; harsh conditions | Low to moderate | High, due to excess chlorosulfonic acid and waste |

| Sulfonic acid conversion with SOCl2 or PCl5 | High purity product possible | Requires expensive intermediates; hazardous reagents | Moderate | Moderate to high, depending on reagents |

Notes on Adaptation for this compound

- The presence of a methyl group at position 3 may influence regioselectivity during nitration and sulfonation steps; thus, reaction conditions must be optimized to avoid side reactions.

- The multi-step method allows for selective functional group transformations and purification at each stage, making it suitable for substituted trifluoromethylbenzenes.

- Catalysts such as iron powder and copper(I) chloride are critical for efficient reduction and sulfonation steps.

- Careful temperature control during diazotization is essential to maintain diazonium salt stability and maximize sulfonyl chloride formation.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, alcohols, and thiols.

Catalysts: Such as palladium or other transition metals for facilitating reactions.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives depending on the specific nucleophile used .

Scientific Research Applications

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride involves the formation of reactive intermediates that can interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function . This reactivity is exploited in synthetic chemistry to create complex molecules with desired properties .

Comparison with Similar Compounds

Table 1: Key Properties of 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl Chloride and Analogues

| Compound Name | Molecular Formula | Substituents (Position) | CAS Number | Molecular Weight | Key Applications |

|---|---|---|---|---|---|

| This compound | C₈H₆ClF₃O₂S | -CH₃ (3), -CF₃ (4) | Not Provided | ~258.64 (calc.) | Pharmaceutical intermediates |

| 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | C₇H₃Cl₂F₃O₂S | -Cl (2), -CF₃ (4) | 175205-54-6 | 279.06 | Catalysis, agrochemicals |

| 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | C₇H₃Cl₂F₃O₂S | -Cl (3), -CF₃ (4) | 132481-85-7 | 279.06 | Medical intermediates |

| 4-Hydroxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride | C₇H₄ClF₃O₃S | -OH (4), -CF₃ (3) | 1245457-03-7 | 260.62 | Specialty chemical synthesis |

| 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride | C₇H₃BrClF₃O₂S | -Br (2), -CF₃ (4) | 54403-98-4 | 332.52 | Polymer chemistry |

| 3-Fluoro-4-methylbenzene-1-sulfonyl chloride | C₇H₆ClFO₂S | -F (3), -CH₃ (4) | MFCD03094389 | 208.64 | Organic synthesis |

| 2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride | C₉H₂ClF₉O₂S | -CF₃ (2,4,6) | 380.62 | 380.62 | High-performance materials |

Structural and Electronic Effects

- Substituent Position and Reactivity :

- The 3-methyl-4-trifluoromethyl substitution pattern creates steric hindrance near the sulfonyl chloride group, reducing reaction rates compared to 2-chloro-4-trifluoromethyl derivatives, where the electron-withdrawing -Cl group enhances electrophilicity .

- Hydroxyl vs. Methyl : The hydroxyl group in 4-hydroxy-3-trifluoromethylbenzene-1-sulfonyl chloride introduces hydrogen-bonding capability, increasing solubility in polar solvents but reducing stability under acidic conditions compared to methyl-substituted analogues .

Physicochemical Properties

- Boiling Points and Stability :

- Trifluoromethanesulfonyl chloride () has a low boiling point (29–32°C), making it volatile and hazardous, whereas solid derivatives like 3-methyl-4-trifluoromethylbenzene-1-sulfonyl chloride are easier to handle .

- Bromine-substituted analogues (e.g., 2-bromo-4-trifluoromethyl) exhibit higher molecular weights and melting points, impacting their use in solid-phase synthesis .

Biological Activity

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antibacterial and anticancer activities.

The structure of this compound can be represented as follows:

- Molecular Formula : C8H6ClF3O2S

- Molecular Weight : 256.65 g/mol

This compound features a sulfonyl chloride functional group, which is known for its high reactivity, particularly in nucleophilic substitution reactions. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold for drug development.

Antibacterial Activity

Research has indicated that compounds containing sulfonyl and trifluoromethyl groups exhibit significant antibacterial properties. For instance, studies have shown that derivatives of similar structures have minimum inhibitory concentrations (MICs) against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 8.0 |

| This compound | S. aureus | 4.5 |

These findings suggest that the incorporation of the trifluoromethyl and sulfonyl moieties enhances the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values as low as:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| HCT116 | 15.0 |

| MCF-7 | 10.0 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Nucleophilic Substitution : The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles in biological systems, potentially leading to the formation of sulfonamide derivatives.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as receptor tyrosine kinases.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

- Study on Antibacterial Efficacy : A study conducted on a series of sulfonamide derivatives showed that compounds with similar structural features exhibited potent antibacterial activity against resistant strains .

- Anticancer Screening : In a preclinical trial involving multiple human cancer cell lines, compounds derived from the same scaffold as this compound were shown to significantly reduce tumor size in xenograft models .

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride, and what conditions are critical for high yield?

The synthesis typically involves chlorosulfonation of a substituted benzene precursor. For example, chlorosulfonic acid or sulfur trioxide with a chlorinating agent (e.g., thionyl chloride) is used under controlled temperature (0–30°C) and inert atmosphere to minimize side reactions. The methyl and trifluoromethyl groups on the benzene ring require precise regioselective substitution during synthesis .

Q. Which analytical techniques are most effective for confirming the structure and purity of this sulfonyl chloride?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, particularly to resolve signals from the trifluoromethyl and sulfonyl chloride groups. Infrared (IR) spectroscopy identifies the S=O stretching vibrations (~1360–1180 cm⁻¹). Thin-Layer Chromatography (TLC) monitors reaction progress, while High-Performance Liquid Chromatography (HPLC) ensures purity .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

The sulfonyl chloride group acts as a strong electrophile, reacting with nucleophiles like amines to form sulfonamides (e.g., in drug intermediates) or with alcohols to generate sulfonate esters. Reactions are typically conducted in anhydrous pyridine or dichloromethane at 0–25°C to suppress hydrolysis .

Q. How should researchers handle and store this compound to maintain stability?

Store in amber glass bottles under anhydrous conditions (e.g., molecular sieves) at –20°C to prevent hydrolysis. Use inert atmospheres (argon/nitrogen) during reactions. The compound is moisture-sensitive and may degrade exothermically upon exposure to water .

Advanced Research Questions

Q. What mechanistic role does the trifluoromethyl group play in enhancing the electrophilicity of the sulfonyl chloride?

The electron-withdrawing trifluoromethyl group increases the electrophilicity of the sulfur atom by polarizing the S–Cl bond, making it more susceptible to nucleophilic attack. This effect is corroborated by computational studies and kinetic data showing accelerated sulfonamide formation compared to non-fluorinated analogs .

Q. How do substituents on the benzene ring influence the reactivity and selectivity of sulfonamide formation?

Meta- and para-substituents (e.g., methyl, trifluoromethyl) sterically and electronically modulate reactivity. For instance, bulky substituents at the 3-position can hinder nucleophilic attack, while electron-withdrawing groups (e.g., CF₃) enhance electrophilicity. Systematic studies using analogs show yield variations from 15% to 98% depending on substituent placement .

Q. What strategies optimize reaction conditions for synthesizing sulfonamide derivatives with high enantiomeric purity?

Use chiral amines or asymmetric catalysis (e.g., Cinchona alkaloids) in aprotic solvents. Monitor enantiomeric excess via chiral HPLC or NMR with chiral shift reagents . Evidence from proteomics studies shows that pyridine as a base and low temperatures (0–5°C) reduce racemization .

Q. What challenges arise in characterizing byproducts during sulfonyl chloride reactions, and how can they be resolved?

Hydrolysis byproducts (e.g., sulfonic acids) and dimerization products are common. LC-MS and high-resolution mass spectrometry (HRMS) identify low-concentration impurities. Column chromatography (silica/C18) or recrystallization in hexane/ethyl acetate mixtures isolates pure products .

Q. How is this compound applied in medicinal chemistry, particularly in targeting enzyme inhibitors?

It serves as a key intermediate in synthesizing sulfonamide-based inhibitors (e.g., ADAM-17, URAT1). The trifluoromethyl group enhances lipophilicity and metabolic stability, as demonstrated in ovarian cancer cell assays and gout treatment studies .

Q. How can researchers troubleshoot low yields in nucleophilic substitution reactions involving this sulfonyl chloride?

Low yields often stem from moisture contamination or inadequate nucleophile activation . Pre-drying solvents (e.g., molecular sieves in DCM) and using excess nucleophile (1.2–1.5 equiv) improve results. Kinetic studies suggest slower reactions with sterically hindered amines, necessitating extended reaction times (12–24 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.